molecular formula C20H22ClF2N3OS2 B3017025 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216896-70-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B3017025
CAS No.: 1216896-70-6
M. Wt: 457.98
InChI Key: ZVRJAFASRSKGLA-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a structurally complex small molecule featuring:

  • A 4,6-difluorobenzo[d]thiazole core, which confers aromatic stability and electron-withdrawing properties.
  • A 2-(dimethylamino)ethyl substituent, which introduces basicity and solubility via its hydrochloride salt form.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3OS2.ClH/c1-24(2)9-10-25(18(26)8-11-27-15-6-4-3-5-7-15)20-23-19-16(22)12-14(21)13-17(19)28-20;/h3-7,12-13H,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRJAFASRSKGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Difluorobenzo[d]thiazole moiety
  • Dimethylaminoethyl group
  • Phenylthio propanamide component

The molecular formula is C16H18F2N4OSC_{16}H_{18}F_2N_4OS with a molecular weight of approximately 350.4 g/mol. Its unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have demonstrated inhibitory activity against protein kinases, which play crucial roles in signal transduction and cell regulation. The inhibition of these enzymes can lead to altered cellular processes and may contribute to anti-cancer effects .
  • Modulation of G-Protein Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing various signaling pathways that regulate physiological responses .
  • Enzyme Interaction : It is believed to inhibit cytochrome P450 enzymes and proteases, which are important for drug metabolism and viral replication, respectively .

Biological Activity and Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may have potential as an anticancer agent .
  • Antimicrobial Properties : Research has indicated that compounds featuring similar thiazole structures can possess antimicrobial activity against a range of pathogens, including bacteria and fungi .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound ACytotoxicityProtein Kinase Inhibition
Compound BAntimicrobialBacterial Cell Wall Synthesis
Compound CAntiviralProtease Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Notable Functional Groups Physicochemical Properties
Target Compound Benzo[d]thiazole 4,6-difluoro; 3-(phenylthio)propanamide; 2-(dimethylamino)ethyl Thioether, amide, tertiary amine High solubility (hydrochloride salt)
2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (, Compound 20) Thiadiazole Phenyl; hydroxyl; imino Hydroxyl, imino, thiadiazole Moderate solubility (neutral)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds 7–9) Triazole-thione Sulfonyl; difluorophenyl; phenyl Sulfonyl, triazole-thione Variable (depends on X substituent)
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (, Compound 83) Thiazole-carbothioamide Difluorocyclohexyl; trimethoxyphenyl; carbothioamide Carbothioamide, thiazole Lipophilic (neutral carbothioamide)
Key Observations:
  • Heterocyclic Cores: The target’s benzo[d]thiazole core distinguishes it from thiadiazole () and triazole () analogs.
  • Sulfur-Containing Groups : The target’s phenylthioether group differs from the sulfonyl () and carbothioamide () moieties in other compounds. Thioethers are less polar than sulfonamides but more stable than thiols, balancing lipophilicity and metabolic stability .
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Compound 20 () or carbothioamides () .

Pharmacological and Functional Comparisons

Receptor Interactions
  • Triazole-Thiones (): These compounds exhibit tautomerism (thione ↔ thiol), which may influence binding to enzymes or receptors via dynamic sulfur interactions.

Data Tables

Table 1: Spectral Data Comparison
Compound IR ν(C=S) (cm⁻¹) 1H-NMR Shifts (DMSO-d6) MS m/z (%)
Target Compound Not reported Expected: δ 7.0–8.5 (ArH), δ 3.2–3.5 (NCH2CH2N) Not available
Compound 20 () 3115 (NH) δ 7.03–8.69 (ArH, =NH), δ 10.49 (OH) 269 (M+, 16%)
Compounds 7–9 () 1247–1255 (C=S) Not explicitly reported; tautomer-dependent shifts Variable

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